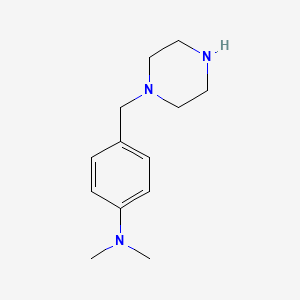

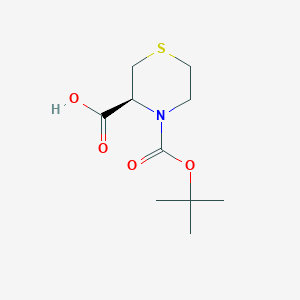

N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline is a compound that falls within the class of organic molecules featuring a piperazine ring as a central structural motif. Piperazine derivatives are known for their versatility in chemical synthesis and their inclusion in various pharmacologically active compounds. The papers provided discuss different compounds with structural similarities or synthetic pathways that could be relevant to the analysis of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline, although none of them directly address this specific compound.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a 1,4-piperazine-2,5-dione derivative was achieved in 23% yield over six steps from a specific indan-2-carboxylate precursor . Another study reports the synthesis of N-aryl piperazine hydrochlorides using microwave irradiation, which significantly accelerates the reaction compared to conventional methods . These methods highlight the diverse synthetic strategies that can be employed to create piperazine-containing molecules, which could potentially be applied to the synthesis of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by their ability to form hydrogen bonds and adopt various conformations. For example, the study of polymorphic crystalline forms of a piperazine dione revealed different hydrogen-bonding networks as determined by single-crystal X-ray analysis . Similarly, the molecular structure of a methoxyphenylpiperazine derivative synthesized from a natural product showed a complex arrangement of fused rings and hydrogen bonding that determined its conformation . These insights into the molecular structure of related compounds can inform the analysis of the molecular geometry and potential intermolecular interactions of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, often leading to the formation of novel compounds with interesting properties. The reaction of DABCO with 4-chloro-5H-1,2,3-dithiazoles to yield piperazin-1-yl dithiazoles demonstrates the reactivity of piperazine-containing molecules under specific conditions . Additionally, the design and synthesis of dendritic melamines comprising piperidine motifs show the potential for piperazine derivatives to be incorporated into larger, more complex structures . These examples provide a glimpse into the chemical reactivity of piperazine derivatives, which could be relevant for understanding the reactions that N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the nature of their substituents. The study of the association of a piperazinedione in solution using mass spectrometry and NMR spectroscopy provided insights into the solution behavior of cyclic cis amides . The self-assembly of dendritic melamines into nano-aggregates as observed by TEM also highlights the impact of molecular design on the physical properties of these compounds . These findings can be extrapolated to predict the solubility, stability, and potential self-assembly behavior of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis Studies

- N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline and related compounds have been synthesized and studied for their molecular structures. This includes investigations using X-ray crystallography, Hirshfeld, and Density Functional Theory (DFT) calculations, focusing on intermolecular interactions and electronic properties (Shawish et al., 2021).

Photoinitiation Systems

- These compounds are used in photoinitiation systems for polymerization, where their efficiency as photoinitiators and the mechanisms involved are studied. This includes understanding the electron hopping phenomenon and the role of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline in these processes (Wu, Yang, & Zhan, 1991).

Antidepressant Metabolism

- In the field of pharmacology, studies have been conducted on the metabolism of compounds like 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine, which shares structural similarities with N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline. These studies focus on the oxidative metabolism and the enzymes involved, providing insights into the metabolic pathways of such compounds (Hvenegaard et al., 2012).

Catalytic Activity in Polymerization

- N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline derivatives are also investigated for their role in catalyzing coupling reactions, particularly in the polymerization of specific compounds. This involves exploring the efficiency and selectivity of these reactions and the potential applications in creating new materials (Bhunia, Kumar, & Ma, 2017).

Analytical Chemistry Applications

- In analytical chemistry, derivatives of N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline are used in the development of colorimetric methods for detecting amines bound to solid supports. This showcases their utility in sensitive and specific detection methodologies (Shah, Biasi, Camilleri, & Rahman, 1997).

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15(2)13-5-3-12(4-6-13)11-16-9-7-14-8-10-16/h3-6,14H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSHKPALUOHZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404879 |

Source

|

| Record name | N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | |

CAS RN |

89292-79-5 |

Source

|

| Record name | N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)